Cas no 845883-03-6 (2-Propenoic acid,3-(3,4-dihydroxyphenyl)-, 1-methylethyl ester, (2E)-)

2-Propenoic acid,3-(3,4-dihydroxyphenyl)-, 1-methylethyl ester, (2E)- structure
845883-03-6 structure
Product Name:2-Propenoic acid,3-(3,4-dihydroxyphenyl)-, 1-methylethyl ester, (2E)-
Numero CAS:845883-03-6
MF:C12H14O4
MW:222.237164020538
CID:716384
PubChem ID:10013799
Update Time:2024-03-01

2-Propenoic acid,3-(3,4-dihydroxyphenyl)-, 1-methylethyl ester, (2E)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenoic acid,3-(3,4-dihydroxyphenyl)-, 1-methylethyl ester, (2E)-
    • E-Caffeic acid isoprpyl ester
    • 1-Methylethyl (2E)-3-(3,4-dihydroxyphenyl)-2-propenoate (ACI)
    • (E)-Isopropyl 3-(3,4-dihydroxyphenyl)acrylate
    • Inchi: 1S/C12H14O4/c1-8(2)16-12(15)6-4-9-3-5-10(13)11(14)7-9/h3-8,13-14H,1-2H3/b6-4+
    • Chiave InChI: HUBVPNVELDTWJF-GQCTYLIASA-N
    • Sorrisi: C(/C1C=CC(O)=C(O)C=1)=C\C(=O)OC(C)C

Proprietà calcolate

  • Massa esatta: 222.08900
  • Massa monoisotopica: 222.089
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 4
  • Complessità: 260
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.3
  • Superficie polare topologica: 66.8A^2

Proprietà sperimentali

  • PSA: 66.76000
  • LogP: 2.06260

2-Propenoic acid,3-(3,4-dihydroxyphenyl)-, 1-methylethyl ester, (2E)- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Toluene ;  rt; 5 h, reflux; reflux → rt
1.2 Catalysts: Piperidine ;  15 h, rt
Riferimento
One-pot preparation of caffeic acid esters from 3,4-dihydroxybenzaldehyde
Hu, Wei-Xiao; et al, Journal of Chemical Research, 2006, (9), 586-588

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Isopropanol ;  3 - 6 min, reflux
Riferimento
Design and synthesis of novel aspirin-caffeic acid ester hybrids for cardioprotection with reduced risk of hemorrhagic stroke
Shi, Zhi-Hao; et al, Asian Journal of Chemistry, 2015, 27(4), 1342-1346

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: 1,4-Dioxane ;  rt; 1 h, reflux
1.2 1 h, reflux; 17 - 24 h, reflux
Riferimento
Inhibitory effect of the alkyl side chain of caffeic acid analogues on lipopolysaccharide-induced nitric oxide production in RAW264.7 macrophages
Uwai, Koji; et al, Bioorganic & Medicinal Chemistry, 2008, 16(16), 7795-7803

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Iodine Solvents: Acetonitrile ;  10 min, rt
1.2 Catalysts: Zinc triflate ;  30 min, 60 °C
1.3 Solvents: Acetonitrile ;  5 h, 60 °C
Riferimento
Zn(OTf)2-Promoted Chemoselective Esterification of Hydroxyl Group Bearing Carboxylic Acids
Mamidi, Narsimha; et al, Journal of Organic Chemistry, 2013, 78(6), 2386-2396

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Toluene ;  5 h, reflux; reflux → rt
1.2 Reagents: Pyridine ,  Piperidine ;  8 - 24 h, rt
Riferimento
Synthesis of trans-caffeate analogues and their bioactivities against HIV-1 integrase and cancer cell lines
Xia, Chun-nian; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(24), 6553-6557

Metodo di produzione 6

Condizioni di reazione
Riferimento
Antioxidant phenolic esters with potential anticancer activity: a Raman spectroscopy study
Calheiros, R.; et al, Journal of Raman Spectroscopy, 2008, 39(1), 95-107

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Isopropanol ;  2 h, reflux
Riferimento
Antiproliferative, antiandrogenic and cytotoxic effects of novel caffeic acid derivatives in LNCaP human androgen-dependent prostate cancer cells
Sanderson, J. Thomas; et al, Bioorganic & Medicinal Chemistry, 2013, 21(22), 7182-7193

Metodo di produzione 8

Condizioni di reazione
1.1 heated
Riferimento
Biological activity evaluation and structure-activity relationships analysis of ferulic acid and caffeic acid derivatives for anticancer
Li, Weixia; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(19), 6085-6088

2-Propenoic acid,3-(3,4-dihydroxyphenyl)-, 1-methylethyl ester, (2E)- Raw materials

2-Propenoic acid,3-(3,4-dihydroxyphenyl)-, 1-methylethyl ester, (2E)- Preparation Products

Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd